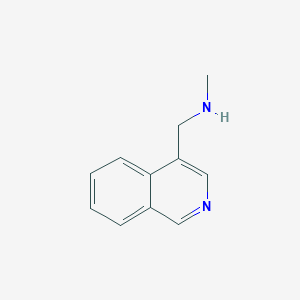

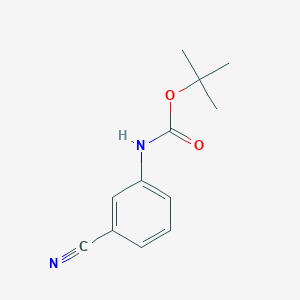

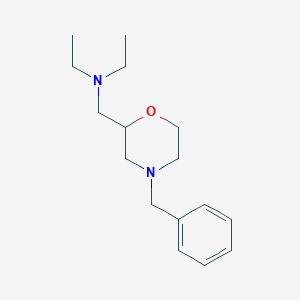

N-methyl-(isoquinolin-4-ylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-methyl-(isoquinolin-4-ylmethyl)amine" is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. For instance, 4-aminoquinoline derivatives have shown promise as anticancer agents, with some compounds demonstrating significant cytotoxic effects on human breast tumor cell lines . Additionally, 4-aminoquinoline antimalarials, such as N-tert-butyl isoquine, have been developed

Wissenschaftliche Forschungsanwendungen

1. Pharmacological and Physiological Studies

Research on isoquinoline derivatives, including those structurally similar to N-methyl-(isoquinolin-4-ylmethyl)amine, has shown significant pharmacological and physiological activities. A study by Fassett and Hjort (1938) investigated the effects of various isoquinolines on blood pressure, pulse rate, respiration, and smooth muscle. They found that the pressor activity in these compounds is associated with secondary amines and influenced by the placement of hydroxy groups. The study also observed respiratory stimulation and effects on smooth muscle through the autonomic nervous system in N-methyl derivatives of isoquinolines (Fassett & Hjort, 1938).

2. Synthesis of Heterocyclic Compounds

Isoquinoline derivatives have been used in the synthesis of various heterocyclic compounds. For instance, Justyna et al. (2017) explored the flash vacuum thermolysis reactions of compounds structurally similar to N-methyl-(isoquinolin-4-ylmethyl)amine. They observed the formation of imidazoazines, a class of compounds with potential applications in organic and medicinal chemistry (Justyna et al., 2017).

3. Neurotoxicity and Parkinson's Disease Research

Isoquinoline derivatives have been studied in the context of Parkinson's disease. McNaught et al. (1998) investigated isoquinoline derivatives as potential endogenous neurotoxins, exploring their role in the etiology of Parkinson's disease. Their study highlighted the capacity of these compounds to cross the blood-brain barrier and affect neuronal cell death (McNaught et al., 1998).

4. Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) studied the luminescent properties of naphthalimides with isoquinoline substituents, demonstrating their potential use in the development of novel photoluminescent materials. The study highlighted the photo-induced electron transfer properties of these compounds, suggesting their application in photochemical research (Gan et al., 2003).

5. Antidepressant Activity

Isoquinoline derivatives have also been evaluated for their antidepressant activity. Dhir et al. (2011) explored the antidepressant effects of a compound structurally related to N-methyl-(isoquinolin-4-ylmethyl)amine. Their study showed significant effects on neurotransmitter levels in the brain, suggesting the potential of isoquinoline derivatives in treating depression (Dhir et al., 2011).

6. Synthesis of Isoquinolinones

Research by Sanna and Savelli (1984) focused on the synthesis of isoquinolinones, which are structurally related to N-methyl-(isoquinolin-4-ylmethyl)amine. These compounds have shown potential depressant and anti-inflammatory activity, highlighting the diverse applications of isoquinoline derivatives in medicinal chemistry (Sanna & Savelli, 1984).

7. Catalysis and Chemical Synthesis

Tobisu et al. (2012) explored the amination of N-heteroaryl methyl ethers via the cleavage of carbon–oxygen bonds, utilizing isoquinoline derivatives in their study. This research contributes to the field of catalysis, offering new methods for chemical synthesis involving isoquinolines (Tobisu et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-isoquinolin-4-yl-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,7-8,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISGLKXJHQKIFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-(isoquinolin-4-ylmethyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)